Arsorohydrazidous dibromide

Description

Dibromides are a class of organic or organometallic compounds containing two bromine atoms. Hydrazides are characterized by the presence of a hydrazine (-NH-NH₂) backbone, often functionalized with carbonyl or aromatic groups. Dibromide derivatives are typically synthesized via halogenation reactions or nucleophilic substitutions, as seen in the synthesis of bis-azides from dibromides .

Properties

CAS No. |

220507-64-2 |

|---|---|

Molecular Formula |

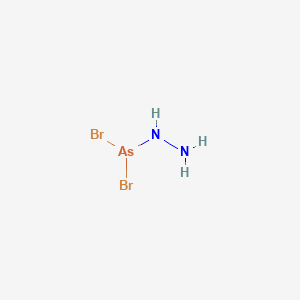

AsBr2H3N2 |

Molecular Weight |

265.77 g/mol |

IUPAC Name |

dibromoarsanylhydrazine |

InChI |

InChI=1S/AsBr2H3N2/c2-1(3)5-4/h5H,4H2 |

InChI Key |

DIYIBCRMBQTQKI-UHFFFAOYSA-N |

Canonical SMILES |

NN[As](Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arsorohydrazidous dibromide typically involves the reaction of arsorohydrazide with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

Arsorohydrazide+Br2→Arsorohydrazidous dibromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Arsorohydrazidous dibromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsorohydrazide derivatives.

Scientific Research Applications

Arsorohydrazidous dibromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Arsorohydrazidous dibromide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromide Compounds

The evidence highlights several dibromides with structural or functional similarities to hypothetical "Arsorohydrazidous dibromide." Below is a detailed comparison:

Diquat Dibromide

- Structure : A quaternary ammonium salt with two pyridinium rings bridged by an ethylene group and two bromide counterions .

- Synthesis : Produced via alkylation of bipyridine derivatives followed by bromination.

- Applications : Herbicide used in agriculture; disrupts photosynthesis by generating reactive oxygen species (ROS) .

- Toxicity : Highly toxic to aquatic life; regulated due to environmental persistence .

| Property | Diquat Dibromide | Hypothetical this compound |

|---|---|---|

| Formula | C₁₂H₁₂Br₂N₂ | Likely As-containing hydrazide derivative |

| Applications | Herbicide | Potential pharmaceutical/agricultural use |

| Toxicity | High (EPA Category I) | Unknown; arsenic may elevate toxicity |

Ethylene Dibromide (EDB)

- Structure : Simple alkyl dibromide (Br-CH₂-CH₂-Br).

- Synthesis : Bromination of ethylene gas.

- Applications: Historical use as a pesticide and gasoline additive; now banned in many countries due to carcinogenicity .

- Toxicity : Linked to liver/kidney damage and cancer; interacts with disulfiram to increase mortality in mammals .

| Property | Ethylene Dibromide | Hypothetical this compound |

|---|---|---|

| Reactivity | Alkyl halide | Likely redox-active due to As-N bonds |

| Environmental Impact | Persistent pollutant | Unknown degradation pathway |

Quaternary Pyridine Aldoxime Dibromides (e.g., K005, K027)

- Structure : Bis-pyridinium dibromides with oxime (-CH=N-OH) functional groups .

- Applications : Antidotes for nerve agent poisoning (e.g., sarin, VX); reactivate acetylcholinesterase (AChE).

- Efficiency : K005 shows superior reactivation of tabun-inhibited AChE compared to pralidoxime .

| Property | K005/K027 | Hypothetical this compound |

|---|---|---|

| Bioactivity | AChE reactivation | Potential enzyme inhibition or metal chelation |

| Functional Groups | Oxime, pyridinium | Hydrazide, arsenic coordination |

Data Tables

Table 1: Structural Comparison of Dibromides

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| Diquat Dibromide | Bipyridinium | Quaternary ammonium | Herbicide |

| Ethylene Dibromide | Alkyl chain | Bromoalkyl | Banned pesticide |

| K005 | Bis-pyridinium oxime | Oxime, Br⁻ counterion | Nerve agent antidote |

Table 2: Toxicity Profiles

| Compound | LD₅₀ (Rat, Oral) | Regulatory Status | Environmental Half-Life |

|---|---|---|---|

| Diquat Dibromide | 230 mg/kg | Restricted (EPA) | 30–100 days |

| Ethylene Dibromide | 146 mg/kg | Banned (US, EU) | >5 years |

| K005 | Not reported | Experimental | <1 day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.